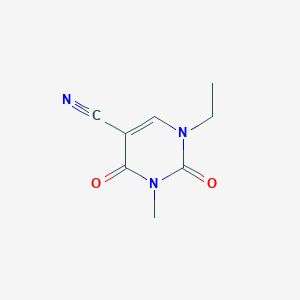![molecular formula C15H21N B14865300 6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane](/img/structure/B14865300.png)
6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structural framework. The spiro[3.3]heptane core is a non-collinear benzene bioisostere, making it a valuable scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane can be achieved through various methods. One common approach involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which are then converted to spiro[3.3]heptanes . Another method includes the addition of ketenes to activated or strained alkenes, followed by hydrolysis of intermediate vinamidinium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or platinum, can facilitate the cycloisomerization of enynes to form the spirocyclic core .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often facilitated by strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted spirocyclic compounds.
Scientific Research Applications
6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Explored for its pharmacological properties, including potential use as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A non-collinear benzene bioisostere with similar structural properties.
Bicyclo[1.1.1]pentane: Another benzene bioisostere used in drug design.
Cubane: A highly strained, cubic-shaped molecule used as a benzene replacement in medicinal chemistry.
Uniqueness
6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane is unique due to its azaspiro structure, which imparts distinct chemical and biological properties. Its ability to mimic benzene rings while providing additional functionalization options makes it a valuable compound in various research fields.
Properties
IUPAC Name |
6-methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-12-8-15(9-12)10-16(11-15)13(2)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYNMQMYMKMTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C1)CN(C2)C(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14865219.png)

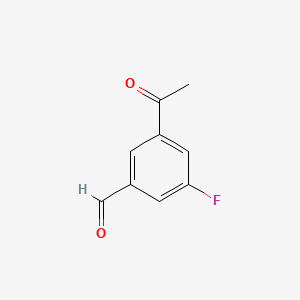
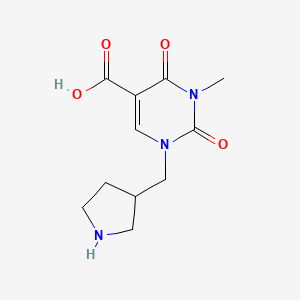
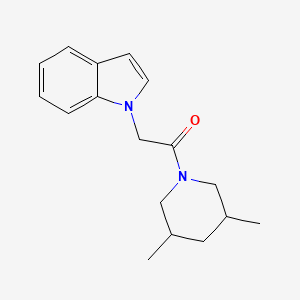
![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-yl)amino]propanoic acid](/img/structure/B14865256.png)
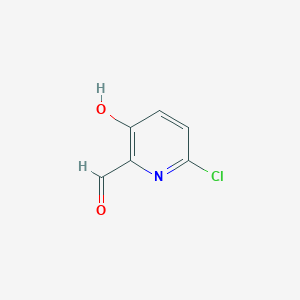
![6-Hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14865275.png)
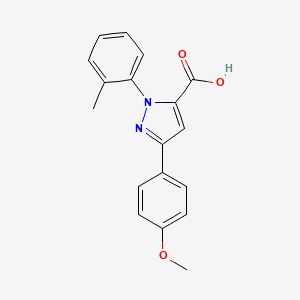
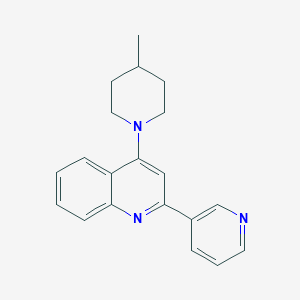
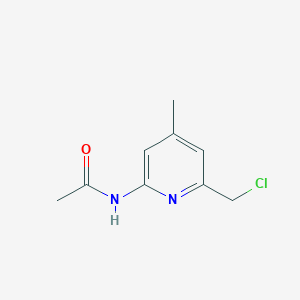
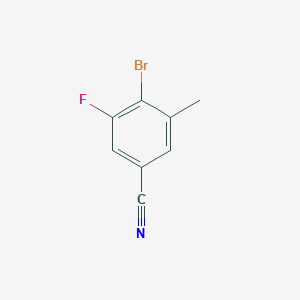
![8-Amino-6-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B14865293.png)
